molecular formula C7H7BrO3 B016964 5-Bromo-2-methoxyresorcinol CAS No. 133932-61-3

5-Bromo-2-methoxyresorcinol

Cat. No. B016964
M. Wt: 219.03 g/mol
InChI Key: SXXALXBGJPYMSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted resorcinol derivatives, including compounds similar to 5-Bromo-2-methoxyresorcinol, can be achieved through the alkylation of bromo-methoxycyclohexenones followed by aromatization processes. For example, Wenjie Shao and D. Clive detailed a method where 2-Bromo-3-methoxycyclohex-2-en-1-ones are alkylated and then treated with DBU in PhMe, leading to the formation of resorcinol monomethyl ethers with specific substitution patterns, showcasing the versatility of bromo- and methoxy-resorcinols in synthetic chemistry (Shao & Clive, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Bromo-2-methoxyresorcinol has been studied using X-ray diffraction techniques, revealing details about their crystalline structure and conformation. For instance, Hamza M. Abosadiya et al. investigated the structure of a C-5-bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene, providing insights into the geometry and electronic structure of bromo-methoxy-resorcinol derivatives (Abosadiya et al., 2013).

Chemical Reactions and Properties

Brominated and methoxylated resorcinols participate in a variety of chemical reactions, owing to the electrophilic nature of the bromine atom and the electron-donating effect of the methoxy group. These properties facilitate nucleophilic substitution reactions, as well as the formation of polymers and heterocyclic compounds. The synthesis and reactivity of such compounds were demonstrated in studies by F. Xi, W. Basset, and O. Vogl, where derivatives were prepared through reactions with nitrobenzenediazonium chloride, showcasing the chemical versatility of these molecules (Xi, Basset, & Vogl, 1984).

Scientific Research Applications

Synthesis of Substituted Resorcinol Derivatives

One application of bromo- and methoxy-substituted compounds is in the synthesis of novel organic molecules. For instance, Shao and Clive (2015) developed a method for synthesizing substituted resorcinol monomethyl ethers from 2-bromo-3-methoxycyclohex-2-en-1-ones. This process involves alkylation followed by aromatization, illustrating a practical approach to obtaining derivatives of resorcinol with defined substitution patterns, which are valuable in various chemical syntheses (Shao & Clive, 2015).

Antiproliferative Activities in Human Neuroblastoma Cells

Another research area explores the antiproliferative properties of methoxy- and bromo-substituted indirubins. Saito et al. (2011) synthesized methoxy- and bromo-indirubins and tested their activities on human neuroblastoma cells, finding that 5'-methoxyindirubin induced cell death without harming normal cells. This highlights the potential therapeutic applications of methoxy- and bromo-substituted compounds in cancer treatment (Saito et al., 2011).

Antioxidant and Antiviral Activities

Compounds derived from 5-Bromo-2-methoxyresorcinol also exhibit significant biological activities. For example, Abosadiya et al. (2013) synthesized C-5-bromo-2-hydroxyphenylcalix[4]-2-methyl resorcinarene and investigated its antioxidant and antiviral activities. The compound showed strong antiviral activity against HSV-1 and weak antibacterial activity against Gram-positive bacteria, besides being non-toxic to Vero cells (Abosadiya et al., 2013).

Safety And Hazards

While specific safety and hazard information for 5-Bromo-2-methoxyresorcinol is not available, it’s important to handle all chemical substances with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest .

properties

IUPAC Name

5-bromo-2-methoxybenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXALXBGJPYMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436465
Record name 5-BROMO-2-METHOXYRESORCINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxyresorcinol

CAS RN

133932-61-3
Record name 5-BROMO-2-METHOXYRESORCINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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